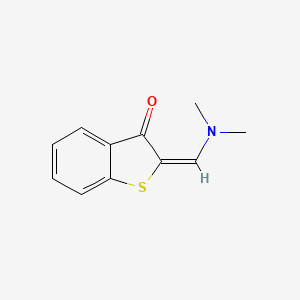![molecular formula C23H19FN4O3 B15027161 (2E)-2-cyano-N-cyclopentyl-3-[2-(2-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B15027161.png)
(2E)-2-cyano-N-cyclopentyl-3-[2-(2-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-2-cyano-N-cyclopentyl-3-[2-(2-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a cyano group, a cyclopentyl group, and a fluorophenoxy group, making it an interesting subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-N-cyclopentyl-3-[2-(2-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pyrido[1,2-a]pyrimidin-4-one core: This can be achieved through a cyclization reaction involving appropriate starting materials such as 2-aminopyridine and an aldehyde.
Introduction of the fluorophenoxy group: This step involves a nucleophilic substitution reaction where a fluorophenol derivative reacts with the pyrido[1,2-a]pyrimidin-4-one intermediate.
Formation of the cyano group: This can be introduced through a cyanation reaction using reagents like cyanogen bromide or sodium cyanide.
Attachment of the cyclopentyl group: This step involves an amide coupling reaction using cyclopentylamine and the intermediate containing the cyano group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry, automated synthesis, and high-throughput screening to identify the most efficient reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-2-cyano-N-cyclopentyl-3-[2-(2-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the fluorophenoxy group.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide, electrophiles like bromine.
Hydrolysis: Hydrochloric acid or sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives depending on the nucleophile or electrophile used.
Hydrolysis: Formation of carboxylic acids and amines.
Applications De Recherche Scientifique
(2E)-2-cyano-N-cyclopentyl-3-[2-(2-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of (2E)-2-cyano-N-cyclopentyl-3-[2-(2-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Inhibiting or activating their function.
Interfering with cellular processes: Such as DNA replication, protein synthesis, or cell signaling pathways.
Inducing apoptosis: Triggering programmed cell death in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2E)-2-cyano-N-cyclopentyl-3-[2-(2-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide
- (2E)-2-cyano-N-cyclopentyl-3-[2-(2-bromophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide
- (2E)-2-cyano-N-cyclopentyl-3-[2-(2-iodophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide
Uniqueness
The uniqueness of (2E)-2-cyano-N-cyclopentyl-3-[2-(2-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide lies in its specific substitution pattern and the presence of the fluorophenoxy group, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C23H19FN4O3 |
|---|---|
Poids moléculaire |
418.4 g/mol |
Nom IUPAC |
(E)-2-cyano-N-cyclopentyl-3-[2-(2-fluorophenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide |
InChI |
InChI=1S/C23H19FN4O3/c24-18-9-3-4-10-19(18)31-22-17(23(30)28-12-6-5-11-20(28)27-22)13-15(14-25)21(29)26-16-7-1-2-8-16/h3-6,9-13,16H,1-2,7-8H2,(H,26,29)/b15-13+ |
Clé InChI |
IIRIQAPPFMSNCD-FYWRMAATSA-N |
SMILES isomérique |
C1CCC(C1)NC(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)OC4=CC=CC=C4F)/C#N |
SMILES canonique |
C1CCC(C1)NC(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)OC4=CC=CC=C4F)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-bromo-4-(propan-2-yl)phenoxy]-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B15027079.png)
methanone](/img/structure/B15027087.png)
![(5Z)-5-(3-ethoxy-4-propoxybenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15027093.png)

![7-Fluoro-1-[3-methoxy-4-(3-methylbutoxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15027109.png)
![4,4-dimethyl-N-(3-methylbutyl)-8-(2-methylpropyl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B15027110.png)
![2-[3-(Dimethylamino)propyl]-7-methyl-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15027113.png)
![7-(4-chlorophenyl)-4-hydroxy-1-(4-methoxyphenyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one](/img/structure/B15027134.png)
![2-{(E)-2-[2-(benzyloxy)phenyl]ethenyl}quinolin-8-yl acetate](/img/structure/B15027140.png)
![6-methyl-3-(4-methylphenyl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15027144.png)
![2-(4-fluorophenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]butanamide](/img/structure/B15027145.png)
![Ethyl 2-{[(2,6-dimethoxyphenyl)carbonyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B15027153.png)
![(5Z)-3-cyclohexyl-5-[(5-methylfuran-2-yl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B15027159.png)
![ethyl {4-[(Z)-(1-cyclohexyl-3-methyl-5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]-2-methoxyphenoxy}acetate](/img/structure/B15027167.png)
